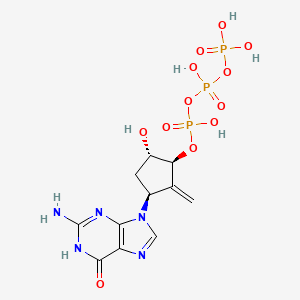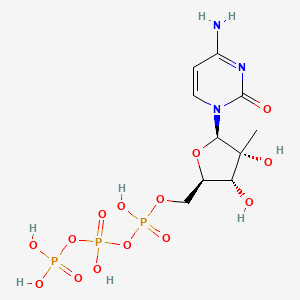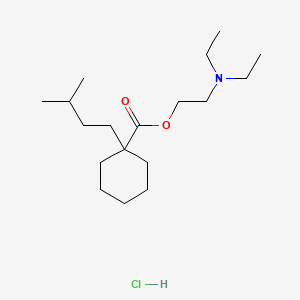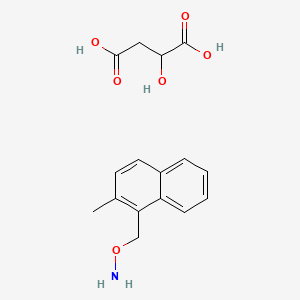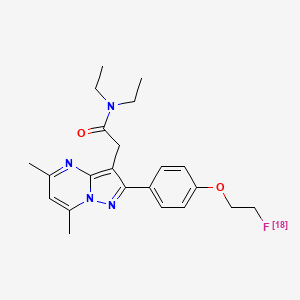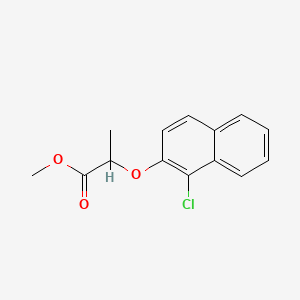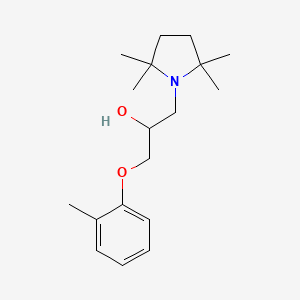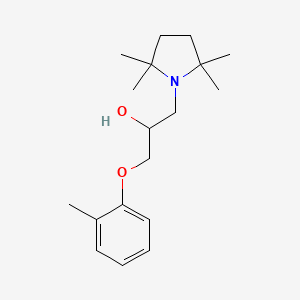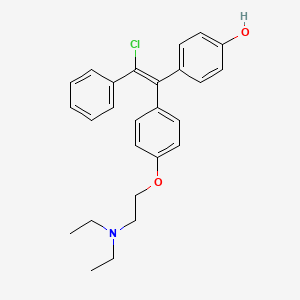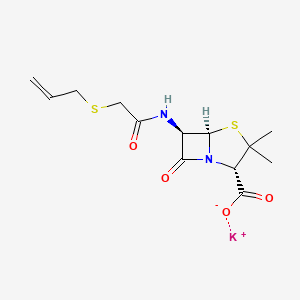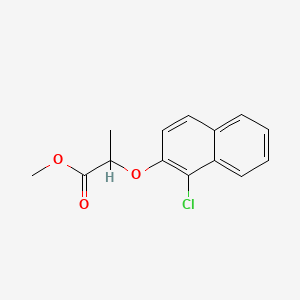
Lonaprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lonaprofen is a non-steroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. Unlike some other NSAIDs, this compound is noted for its relatively low gastrointestinal side effects, making it a preferred choice for long-term management of chronic pain and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lonaprofen is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of a key intermediate, which involves the reaction of a substituted benzene with a propionic acid derivative. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol. The intermediate is then subjected to further chemical transformations, including cyclization and functional group modifications, to yield the final this compound compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain high-purity this compound suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Lonaprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated this compound compounds, each with distinct pharmacological properties.
Scientific Research Applications
Lonaprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of NSAID action and to develop new anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation and pain.
Medicine: Clinical trials have explored its efficacy in treating chronic inflammatory diseases and its potential role in cancer therapy due to its anti-proliferative effects.
Industry: Utilized in the formulation of topical gels and creams for localized pain relief.
Mechanism of Action
Lonaprofen exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. By reducing prostaglandin levels, this compound alleviates symptoms of inflammation and provides pain relief. Additionally, this compound has been shown to modulate other molecular targets, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play roles in inflammatory responses.
Comparison with Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties but higher gastrointestinal side effects.
Naproxen: Known for its longer half-life, providing extended pain relief but with a higher risk of cardiovascular side effects.
Ketoprofen: Offers potent anti-inflammatory effects but is associated with a higher incidence of gastrointestinal discomfort.
Uniqueness of Lonaprofen: this compound stands out due to its balanced efficacy and safety profile. It provides effective pain and inflammation relief with a lower risk of gastrointestinal and cardiovascular side effects compared to other NSAIDs. This makes it a valuable option for patients requiring long-term NSAID therapy.
Properties
CAS No. |
75186-78-6 |
|---|---|
Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
methyl 2-(1-chloronaphthalen-2-yl)oxypropanoate |
InChI |
InChI=1S/C14H13ClO3/c1-9(14(16)17-2)18-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3 |
InChI Key |
QMDJJUBPSFSPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



